2-Ethyl Milrinone

Description

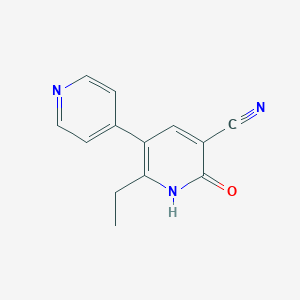

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-12-11(9-3-5-15-6-4-9)7-10(8-14)13(17)16-12/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYYNPUQZIPKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512086 | |

| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78504-63-9 | |

| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethyl Milrinone: Structure, Properties, and Pharmacological Profile

This guide provides a comprehensive technical overview of 2-Ethyl Milrinone, a close analog of the well-established phosphodiesterase 3 (PDE3) inhibitor, Milrinone. For decades, Milrinone has been a critical tool in the short-term management of acute decompensated heart failure due to its potent inotropic and vasodilatory effects.[1][2] Understanding the structure-activity relationships of Milrinone and its analogs is paramount for the development of novel cardiotonic agents with improved therapeutic profiles.

While 2-Ethyl Milrinone itself is not as extensively characterized in publicly available literature as its parent compound, its existence is confirmed by its Chemical Abstracts Service (CAS) number, 78504-63-9.[3] This guide will leverage the vast body of knowledge on Milrinone to provide a detailed understanding of the chemical structure, physicochemical properties, mechanism of action, synthesis, and expected pharmacological profile of 2-Ethyl Milrinone. By examining the subtle yet significant structural modification of replacing the 2-methyl group with a 2-ethyl group, we can infer the likely impact on its biological activity and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and medicinal chemistry.

Chemical Structure and Physicochemical Properties

The core structure of both Milrinone and 2-Ethyl Milrinone is a bipyridine ring system, specifically a 2-pyridone substituted at the 3, 5, and 6 positions.[4] The key distinction lies in the alkyl substituent at the 2-position of the pyridone ring.

Chemical Structures:

-

Milrinone: 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile

-

2-Ethyl Milrinone: 1,6-dihydro-2-ethyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile

The substitution of a methyl group with an ethyl group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of Milrinone and Inferred Properties of 2-Ethyl Milrinone

| Property | Milrinone | 2-Ethyl Milrinone (Inferred) | Rationale for Inference |

| CAS Number | 78415-72-2[4][5][6] | 78504-63-9[3] | - |

| Molecular Formula | C₁₂H₉N₃O[4][6] | C₁₃H₁₁N₃O | Addition of a CH₂ group. |

| Molecular Weight | 211.22 g/mol [4][6] | 225.25 g/mol | Addition of a CH₂ group (14.03 g/mol ). |

| Melting Point | >300 °C[4] | Likely similar to or slightly lower than Milrinone. | The introduction of a slightly larger, more flexible ethyl group might slightly disrupt the crystal lattice packing compared to the methyl group, potentially leading to a minor decrease in the melting point. However, the overall rigid bipyridine core will still dominate, suggesting a high melting point.[7] |

| Solubility | Slightly soluble in methanol; very slightly soluble in water and chloroform. | Expected to have slightly lower aqueous solubility and slightly higher solubility in organic solvents compared to Milrinone. | The ethyl group is more lipophilic than the methyl group, which would decrease its affinity for water and increase its affinity for nonpolar solvents. |

| pKa | Not explicitly found for Milrinone. | Expected to be very similar to Milrinone. | The ethyl group is a weak electron-donating group, similar to the methyl group, and is not expected to significantly alter the acidity or basicity of the pyridone or pyridine rings. |

Mechanism of Action: A Selective PDE3 Inhibitor

The primary mechanism of action for Milrinone, and by extension 2-Ethyl Milrinone, is the selective inhibition of phosphodiesterase 3 (PDE3).[1][2] PDE3 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE3, these compounds lead to an increase in intracellular cAMP levels, which in turn mediates their physiological effects.

In Cardiac Myocytes:

-

Increased cAMP levels activate protein kinase A (PKA).

-

PKA phosphorylates L-type calcium channels, leading to an increased influx of calcium ions into the cell.

-

The elevated intracellular calcium concentration enhances the contractility of the myocardial muscle, resulting in a positive inotropic effect (increased force of contraction).[2]

In Vascular Smooth Muscle Cells:

-

Increased cAMP levels in vascular smooth muscle cells also activate PKA.

-

PKA activation leads to the phosphorylation and inhibition of myosin light-chain kinase (MLCK).

-

Inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation. This reduces both preload and afterload on the heart.

Figure 1: Mechanism of Action of 2-Ethyl Milrinone as a PDE3 Inhibitor.

Structure-Activity Relationship (SAR) Insights:

SAR studies on Milrinone analogs have provided valuable insights into the structural requirements for potent PDE3 inhibition. The pyridone ring is essential for activity, and the cyano group at the 5-position contributes significantly to the inhibitory potency. The substituent at the 2-position plays a crucial role in modulating activity. While the 2-methyl group of Milrinone confers high potency, studies on other analogs suggest that small alkyl groups at this position are generally well-tolerated. It is therefore hypothesized that the 2-ethyl group of 2-Ethyl Milrinone would also allow for potent PDE3 inhibition, possibly with altered selectivity or pharmacokinetic properties compared to Milrinone.

Synthesis and Characterization

The synthesis of Milrinone is well-documented in the patent and scientific literature. A common synthetic route starts from 4-picoline. A plausible synthetic pathway for 2-Ethyl Milrinone would follow a similar strategy, with modifications to introduce the ethyl group at the 2-position.

Proposed Synthesis of 2-Ethyl Milrinone:

The synthesis of 2-Ethyl Milrinone can be envisioned as a multi-step process analogous to the established synthesis of Milrinone. The key difference would be the use of a propionylating agent instead of an acetylating agent in the initial step to introduce the ethyl group.

Step 1: Synthesis of 1-(4-pyridyl)-2-propanone. This intermediate is a common starting material for Milrinone synthesis. It can be prepared from 4-picoline and an acetylating agent like acetyl chloride. For 2-Ethyl Milrinone, the analogous intermediate would be 1-(4-pyridyl)-2-butanone, which would be synthesized from 4-picoline and propionyl chloride.

Step 2: Condensation to form an enaminone. The 1-(4-pyridyl)-2-butanone would then be reacted with a formylating agent, such as triethyl orthoformate in the presence of acetic anhydride, to form an enaminone intermediate.

Step 3: Cyclization to form the pyridone ring. The final step involves the cyclization of the enaminone intermediate with cyanoacetamide in the presence of a base (e.g., sodium methoxide) to yield 2-Ethyl Milrinone.

Figure 2: Proposed Synthetic Workflow for 2-Ethyl Milrinone.

Analytical Characterization:

The characterization of 2-Ethyl Milrinone would rely on standard analytical techniques to confirm its identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of 2-Ethyl Milrinone and for its quantification in biological matrices. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. Detection would be performed using a UV detector at a wavelength where the compound exhibits strong absorbance, expected to be similar to Milrinone's absorption maximum.

Proposed HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3-4). The exact ratio would need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 330 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: A stock solution of 2-Ethyl Milrinone of known concentration would be prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation of 2-Ethyl Milrinone. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the pyridine and pyridone rings, as well as a triplet and a quartet corresponding to the ethyl group.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of 2-Ethyl Milrinone. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Pharmacological Profile

The pharmacological profile of 2-Ethyl Milrinone is anticipated to be similar to that of Milrinone, exhibiting both positive inotropic and vasodilatory effects. The key question is how the ethyl substitution at the 2-position influences the potency and selectivity of the compound.

Table 2: Pharmacological Data for Milrinone and Expected Profile of 2-Ethyl Milrinone

| Parameter | Milrinone | 2-Ethyl Milrinone (Expected) | Rationale for Expectation |

| PDE3 Inhibition (IC₅₀) | ~0.4 µM | Potent PDE3 inhibitor, with IC₅₀ likely in the sub-micromolar to low micromolar range. | SAR studies suggest that small alkyl groups at the 2-position are compatible with high PDE3 inhibitory activity. The slightly larger ethyl group may cause minor steric effects that could slightly increase or decrease the IC₅₀ compared to Milrinone. |

| Inotropic Effect | Potent positive inotrope. | Expected to be a potent positive inotrope. | The positive inotropic effect is a direct consequence of PDE3 inhibition in cardiac myocytes. If 2-Ethyl Milrinone is a potent PDE3 inhibitor, it will exhibit a positive inotropic effect. |

| Vasodilatory Effect | Potent vasodilator. | Expected to be a potent vasodilator. | The vasodilatory effect is mediated by PDE3 inhibition in vascular smooth muscle. |

| Selectivity | Selective for PDE3 over other PDE isoforms. | Expected to be selective for PDE3. | The overall bipyridine scaffold is the primary determinant of PDE3 selectivity. The 2-ethyl substitution is unlikely to drastically alter the selectivity profile. |

In Vitro and In Vivo Evaluation:

To definitively characterize the pharmacological profile of 2-Ethyl Milrinone, a series of in vitro and in vivo studies would be necessary.

-

In Vitro:

-

PDE Enzyme Assays: Determine the IC₅₀ values against a panel of PDE isoforms to confirm potency and selectivity.

-

Isolated Tissue Preparations: Use isolated cardiac muscle preparations (e.g., papillary muscles or atrial strips) to measure the positive inotropic effects. Use isolated arterial rings to quantify the vasodilatory properties.

-

-

In Vivo:

-

Animal Models of Heart Failure: Administer 2-Ethyl Milrinone to animal models of heart failure to assess its effects on hemodynamic parameters such as cardiac output, blood pressure, and vascular resistance.

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2-Ethyl Milrinone to understand its bioavailability and half-life.

-

Conclusion

2-Ethyl Milrinone represents an intriguing, yet understudied, analog of the clinically significant cardiotonic agent, Milrinone. While its existence is confirmed in chemical databases, a comprehensive body of scientific literature dedicated to its synthesis, properties, and pharmacology is currently lacking. This technical guide has sought to bridge this gap by leveraging the extensive knowledge of Milrinone and established principles of medicinal chemistry and pharmacology.

Based on this analysis, 2-Ethyl Milrinone is predicted to be a potent and selective PDE3 inhibitor with a pharmacological profile similar to that of Milrinone, exhibiting both positive inotropic and vasodilatory effects. The introduction of the 2-ethyl group is likely to subtly modulate its physicochemical properties, which may in turn influence its pharmacokinetic and pharmacodynamic characteristics.

The proposed synthetic route and analytical methods provide a framework for the future synthesis and characterization of this compound. Further in vitro and in vivo studies are essential to validate the hypotheses presented in this guide and to fully elucidate the therapeutic potential of 2-Ethyl Milrinone as a novel agent for the management of cardiovascular diseases. The exploration of such close analogs of established drugs remains a vital strategy in the quest for safer and more effective therapies.

References

- Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone.

- Dorigo, P., Gaion, R. M., Borea, P. A., Belluco, P., Mosti, L., & Maragno, I. (1990). Different action of milrinone analogs in guinea-pig atria. General Pharmacology, 21(4), 511–515.

- Floreani, M., Fossa, P., Gessi, S., Mosti, L., Borea, P. A., & Dorigo, P. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(2), 109–118.

- Google Patents. (n.d.). US11291660B2 - Method of treating heart failure with preserved ejection fraction by administering milrinone.

- Google Patents. (n.d.). US20190091156A1 - Milrinone controlled-release formulation.

- Google Patents. (n.d.). WO2016131051A1 - Milrinone composition and method for administering same.

-

Grokipedia. (2026). Pyridone. Retrieved January 14, 2026, from [Link]

-

Life in the Fast Lane. (2024). Milrinone. Retrieved January 14, 2026, from [Link]

- Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)

- Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Schiavon, G. (1991). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. Il Farmaco, 46(6), 815–831.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4197, Milrinone. Retrieved January 14, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-(Dihydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile compound with 2-formyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile (1:1). Retrieved January 14, 2026, from [Link]

- Robertson, D. W., Jones, N. D., Krushinski, J. H., Pollock, G. D., Swartzendruber, J. K., & Hayes, J. S. (1987). Structure-activity relationships of inotropic bipyridines: crystallographic analysis of four milrinone analogues. Acta Crystallographica Section B: Structural Science, 43(Pt 6), 579–585.

-

SynZeal. (n.d.). Milrinone Impurity 23. Retrieved January 14, 2026, from [Link]

-

University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved January 14, 2026, from [Link]

- U.S. Patent No. 7,790,905. (2010). Washington, DC: U.S.

- U.S. Patent No. 10,806,693. (2020). Washington, DC: U.S.

- Wang, Y., & Williamson, R. T. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847427.

-

Deranged Physiology. (2023). Milrinone. Retrieved January 14, 2026, from [Link]

- Fossa, P., Mosti, L., Menozzi, G., Borea, P. A., & Dorigo, P. (1995). Synthesis and Pharmacological Characterization of Functionalized 2-pyridones Structurally Related to the Cardiotonic Agent Milrinone. Journal of Medicinal Chemistry, 38(18), 3511–3518.

- Borea, P. A., Dorigo, P., Fossa, P., & Mosti, L. (1990). New inotropic agents: milrinone analogs. Pharmacological Research, 22 Suppl 2, 115.

- Schrode, K. H. (1995). Structure-activity relationships of milrinone analogues determined in vitro in a rabbit heart membrane Ca(2+)-ATPase model. Journal of Medicinal Chemistry, 38(11), 1990–1997.

-

Crystal Structure of Milrinone. (n.d.). Retrieved January 14, 2026, from [Link]

-

Aqueous solubility prediction of organic compounds. (n.d.). Retrieved January 14, 2026, from [Link]

- Pharmaceutical Cocrystals and Their Physicochemical Properties. (2009). Crystal Growth & Design, 9(5), 2210-2223.

- Melting points of one- and two-component molecular crystals as effective characteristics for rational design of pharmaceutical systems. (2020). CrystEngComm, 22(30), 5026-5036.

-

Milrinone. (n.d.). Retrieved January 14, 2026, from [Link]

-

Milrinone. (n.d.). Retrieved January 14, 2026, from [Link]

- Milrinone: basic and clinical pharmacology and acute and chronic management. (1994). The American Journal of the Medical Sciences, 308(5), 313-322.

Sources

- 1. Pharmacology of the bipyridines: amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. 78504-63-9|2-Ethyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile|BLD Pharm [bldpharm.com]

- 4. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Milrinone | 78415-72-2 [chemicalbook.com]

- 6. 1,6-Dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile 95.00% | CAS: 78415-72-2 | AChemBlock [achemblock.com]

- 7. Synthesis and pharmacological characterization of functionalized 2-pyridones structurally related to the cardiotonic agent milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Unraveling the Putative Mechanism of Action of 2-Ethyl Milrinone, a Novel Bipyridine Phosphodiesterase 3 Inhibitor

An in-depth technical guide by a Senior Application Scientist

Foreword: The Rationale for a Novel Derivative

In the landscape of cardiovascular therapeutics, Milrinone has carved a significant niche as a potent inodilator, offering critical support in acute decompensated heart failure. Its efficacy stems from a well-defined mechanism: selective inhibition of phosphodiesterase 3 (PDE3). However, the quest for optimized pharmacological profiles—enhanced potency, improved selectivity, or modified pharmacokinetics—drives the continuous exploration of new chemical entities. This guide focuses on 2-Ethyl Milrinone, a hypothetical derivative of Milrinone.

While direct literature on 2-Ethyl Milrinone is not available, this document serves as a forward-looking technical guide that logically constructs its putative mechanism of action. By wedding the established pharmacology of Milrinone with foundational principles of structure-activity relationships (SAR) for bipyridine inhibitors, we can build a robust, testable hypothesis for this novel compound. This guide is designed not as a definitive statement, but as a strategic roadmap for its investigation and validation.

Part 1: The Bipyridine Pharmacophore and PDE3 Interaction

The therapeutic action of Milrinone and its analogs is rooted in their specific interaction with the active site of the PDE3 enzyme. PDE3 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.

The Milrinone molecule consists of a bipyridine core, which is essential for its inhibitory activity. Key structural features include:

-

A pyridinone ring that mimics the endogenous substrate, cAMP.

-

A nitrogen atom in the second pyridine ring that is crucial for binding.

-

A cyano group at the 3-position and a methyl group at the 6-position of the pyridinone ring, which contribute to the compound's potency and selectivity.

The proposed compound, 2-Ethyl Milrinone, introduces an ethyl group at the 2-position of the pyridinone ring. Based on SAR studies of similar bipyridine inhibitors, this modification is predicted to influence the compound's interaction with the enzyme's active site. The ethyl group, being larger and more lipophilic than the hydrogen atom it replaces in Milrinone, may enhance binding affinity through increased van der Waals interactions with hydrophobic pockets within the PDE3 active site. This leads to the central hypothesis that 2-Ethyl Milrinone may exhibit greater potency than its parent compound.

Part 2: The Core Signaling Cascade of 2-Ethyl Milrinone

The central mechanism of action for 2-Ethyl Milrinone is the selective inhibition of the PDE3 enzyme, leading to an increase in intracellular cAMP levels. This initiates distinct downstream effects in cardiac and vascular smooth muscle tissues.

Mechanism in Cardiomyocytes (Inotropy):

-

PDE3 Inhibition: 2-Ethyl Milrinone enters cardiomyocytes and binds to PDE3A, the cardiac-specific isoform.

-

cAMP Accumulation: By inhibiting PDE3A, the degradation of cAMP is prevented, leading to its accumulation.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Calcium Channel Phosphorylation: PKA phosphorylates L-type calcium channels, increasing calcium influx into the cell during an action potential.

-

Enhanced Contractility: The increased intracellular calcium enhances the force of myocardial contraction (positive inotropy) and accelerates relaxation (lusitropy).

Mechanism in Vascular Smooth Muscle (Vasodilation):

-

PDE3 Inhibition: In vascular smooth muscle cells, 2-Ethyl Milrinone inhibits the PDE3B isoform.

-

cAMP Accumulation: Similar to cardiomyocytes, this leads to a rise in intracellular cAMP.

-

MLCK Inactivation: The elevated cAMP activates PKA, which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

-

Vasodilation: Inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. This reduces both preload and afterload on the heart.

The following diagram illustrates this core signaling pathway.

Caption: Signaling pathway of 2-Ethyl Milrinone in cardiac and vascular cells.

Part 3: Hypothesized Pharmacological Profile

The introduction of a 2-ethyl group is predicted to alter the pharmacological profile of Milrinone. The following table outlines the hypothesized changes, which form the basis for experimental validation.

| Parameter | Milrinone (Reference) | 2-Ethyl Milrinone (Hypothesized) | Rationale for Hypothesis |

| Potency (IC50 for PDE3) | ~0.5 - 1.0 µM | < 0.5 µM (Higher Potency) | The ethyl group may increase hydrophobic interactions with the enzyme's active site, enhancing binding affinity. |

| PDE3 Isoform Selectivity | Selective for PDE3 over other PDE families. | Potentially Maintained or Increased | The modification is at a position not typically associated with isoform selectivity, but this must be experimentally verified. |

| Cellular Efficacy (EC50) | Concentration-dependent increase in cAMP. | Lower EC50 than Milrinone | Higher potency at the enzyme level should translate to greater efficacy in a cellular context. |

| Pharmacokinetics (Half-life) | ~2.3 hours | Potentially Longer | Increased lipophilicity may alter volume of distribution and metabolic pathways, potentially extending the half-life. |

Part 4: A Framework for Experimental Validation

The overall workflow is as follows:

Caption: A logical workflow for the validation of 2-Ethyl Milrinone's activity.

Protocol 1: PDE3A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Ethyl Milrinone against purified human recombinant PDE3A.

Methodology:

-

Reagents: Purified PDE3A enzyme, cAMP substrate, 5'-nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).

-

Assay Preparation: Prepare a serial dilution of 2-Ethyl Milrinone and Milrinone (as a positive control) in a 96-well microplate.

-

Enzyme Reaction:

-

Add PDE3A enzyme to each well containing the test compound or control.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

-

Signal Generation:

-

Stop the PDE reaction.

-

Add 5'-nucleotidase to convert the AMP product into adenosine and inorganic phosphate.

-

Add the phosphate detection reagent and incubate to allow color development.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Analysis: Convert absorbance values to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the interaction between the compound and its molecular target. The inclusion of Milrinone as a control validates the assay's performance and provides a direct, relative measure of potency.

Protocol 2: Cellular cAMP Measurement Assay

Objective: To measure the effect of 2-Ethyl Milrinone on intracellular cAMP levels in a relevant cell line (e.g., H9c2 rat cardiomyocytes).

Methodology:

-

Cell Culture: Plate H9c2 cells in a 96-well plate and grow to confluency.

-

Compound Treatment:

-

Pre-treat cells with a broad-spectrum PDE inhibitor like IBMX to elevate basal cAMP levels (optional, for signal amplification).

-

Treat cells with a serial dilution of 2-Ethyl Milrinone or Milrinone for a specified time.

-

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification:

-

Use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure cAMP levels in the cell lysates. These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.

-

-

Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration for each treatment condition and plot it against the compound concentration to determine the EC50 (half-maximal effective concentration).

Causality and Self-Validation: This experiment validates that the enzymatic inhibition observed in Protocol 1 translates into the expected downstream signaling event within a living cell. It directly links target engagement to a functional cellular response.

Conclusion

2-Ethyl Milrinone represents a logical next step in the evolution of bipyridine-based PDE3 inhibitors. Based on established structure-activity relationship principles, it is hypothesized to be a potent inodilator, acting through the canonical cAMP-PKA signaling pathway. Its defining characteristic may be an enhanced potency relative to Milrinone, driven by the addition of the 2-ethyl group. However, this remains a well-founded hypothesis until proven by the rigorous experimental validation outlined in this guide. The successful execution of these protocols will provide the necessary data to define its pharmacological profile and determine its potential as a future therapeutic agent.

References

A Technical Guide to the Discovery and Development of Novel Bipyridine-Based PDE3 Inhibitors: A Case Study on 2-Ethyl Milrinone

Abstract: This guide provides a comprehensive technical overview of the discovery and development process for novel phosphodiesterase 3 (PDE3) inhibitors, using the specific, albeit hypothetical, compound "2-Ethyl Milrinone" as a guiding framework. While Milrinone is a well-established therapeutic, this document extrapolates from its known structure-activity relationships (SAR) and development history to construct a scientifically rigorous, prospective development plan for a next-generation analog. We will explore the preclinical discovery cascade, from initial rationale and synthesis to in vitro characterization and preclinical evaluation in relevant disease models. This guide is intended for researchers, medicinal chemists, and drug development professionals in the cardiovascular field, offering a detailed look into the causality behind experimental choices and the validation systems required for advancing a candidate molecule.

Part 1: The Scientific Rationale - Targeting PDE3 in Heart Failure

Heart failure is a complex clinical syndrome where the heart cannot pump enough blood to meet the body's needs.[1] A key pathological feature is the alteration of β-adrenergic signaling and subsequent dysregulation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac muscle cells.[2] The enzyme phosphodiesterase 3 (PDE3) is responsible for the degradation of cAMP.[3][4] Inhibition of PDE3 leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[3][5] PKA phosphorylates multiple components of the cardiac machinery, leading to two primary beneficial effects in the context of heart failure:

-

Positive Inotropy (Increased Contractility): Enhanced calcium influx into the cardiomyocyte results in a stronger force of contraction.[5][6]

-

Vasodilation: PDE3 inhibition in vascular smooth muscle reduces systemic vascular resistance (afterload) and venous pressure (preload), lessening the workload on the failing heart.[5][7]

Milrinone, a bipyridine derivative, is a selective PDE3 inhibitor used for the short-term treatment of acute decompensated heart failure.[2][5][8] It was developed as a second-generation compound following Amrinone, offering significantly greater potency and a better side-effect profile.[9] The development of Milrinone demonstrated that small modifications to the bipyridine core could dramatically impact potency and selectivity. This provides the foundational logic for exploring further analogs, such as 2-Ethyl Milrinone.

The Central Signaling Pathway

The mechanism of action for PDE3 inhibitors is centered on the modulation of intracellular cAMP levels. The following diagram illustrates this critical pathway.

Caption: PDE3 Signaling Pathway in Cardiomyocytes.

Hypothesis: Why 2-Ethyl Milrinone?

The development from Amrinone to Milrinone involved key structural changes, including the addition of a 2-methyl group and a 5-carbonitrile group to the bipyridine core. These modifications increased potency by over 20-fold. The rationale for investigating a 2-ethyl analog is based on established medicinal chemistry principles:

-

Probing the Hydrophobic Pocket: Replacing the 2-methyl with a slightly larger 2-ethyl group allows for probing the size and nature of the hydrophobic binding pocket on the PDE3 enzyme. This could potentially increase binding affinity and, therefore, potency.

-

Modulating Physicochemical Properties: The ethyl group may alter the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to an improved pharmacokinetic profile.

-

Improving Selectivity: Subtle changes in steric bulk can sometimes enhance selectivity for the target enzyme (PDE3) over other PDE isoforms, which could translate to a cleaner side-effect profile.

Part 2: Preclinical Discovery and Development Workflow

The journey from a hypothetical molecule to a preclinical candidate follows a structured, multi-stage process designed to answer key questions about the compound's viability.

Caption: Preclinical Drug Discovery Workflow.

Proposed Synthesis of 2-Ethyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile

The synthesis of Milrinone analogs typically starts from 4-picoline and involves the construction of the substituted pyridone ring.[9] A plausible route for 2-Ethyl Milrinone would adapt established industrial syntheses.[10][11]

Protocol: Synthetic Route

-

Preparation of 1-(4-pyridyl)-2-butanone (Intermediate 1): Acylate 4-picoline with propionyl chloride in an appropriate solvent. This step is analogous to the synthesis of 1-(4-pyridyl)-2-propanone used for Milrinone.[10]

-

Formation of the Enol Ether (Intermediate 2): React Intermediate 1 with triethyl orthoformate and acetic anhydride. This creates a reactive intermediate necessary for the subsequent cyclization.[10][11]

-

Cyclization Reaction: Condense Intermediate 2 with cyanoacetamide in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. This step forms the pyridone ring.

-

Purification: The crude product is purified via recrystallization or column chromatography to yield the final compound, 2-Ethyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile.

Note: Characterization at each step would be performed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC) to confirm structure and purity.

In Vitro Characterization

The initial phase of testing is designed to confirm the compound's activity and selectivity at the molecular and cellular level.

Protocol: PDE3 Inhibition Assay (Fluorescence Polarization)

This assay is a robust method for determining the potency (IC₅₀) of a test compound against the PDE3 enzyme.[12]

-

Principle: The assay measures the change in polarization of a fluorescently labeled cAMP substrate. When the enzyme is active, it cleaves the substrate, and the product binds to a larger molecule, slowing its rotation and increasing fluorescence polarization. An inhibitor prevents this, keeping polarization low.

-

Materials:

-

Recombinant human PDE3A or PDE3B enzyme.

-

Fluorescein-labeled cAMP (FAM-cAMP).

-

Binding agent (specific for the fluorescent monophosphate product).

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Test Compound (2-Ethyl Milrinone), Positive Control (Milrinone), and Vehicle Control (DMSO).

-

384-well microplate.

-

-

Methodology:

-

Compound Plating: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO and add to the microplate.

-

Enzyme Addition: Add diluted PDE3 enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[12]

-

Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature, protected from light.[12]

-

Reaction Termination: Stop the reaction by adding the binding agent solution.

-

Detection: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Convert polarization values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation and Expected Outcome: The assay's validity is confirmed by the performance of the positive control (Milrinone), which should yield an IC₅₀ value consistent with historical data. The Z'-factor, a measure of assay quality, should be >0.5. For 2-Ethyl Milrinone to be considered a promising lead, its IC₅₀ should ideally be lower than or comparable to that of Milrinone.

Further In Vitro Steps:

-

PDE Isoform Selectivity: The compound must be tested against a panel of other PDE enzymes (PDE1, 2, 4, 5, etc.) to ensure selectivity for PDE3. Poor selectivity can lead to off-target effects.[13]

-

In Vitro ADME: Early assessment of metabolic stability (using liver microsomes) and cell permeability (using Caco-2 or PAMPA assays) is crucial to predict the compound's drug-like properties.

Structure-Activity Relationship (SAR) Data

The data gathered allows for a direct comparison with existing compounds, informing the SAR for this chemical series.

| Compound | R-Group at C2 | PDE3 IC₅₀ (nM) | Selectivity vs. PDE4 (Fold) | Notes |

| Amrinone | -NH₂ | ~35,000 | Low | First-generation compound with dose-limiting side effects. |

| Milrinone | -CH₃ | ~300 - 500 | >200 | Second-generation, significantly more potent and selective.[9] |

| 2-Ethyl Milrinone | -CH₂CH₃ | (Hypothetical) | (Hypothetical) | Objective: Achieve equal or greater potency with a favorable PK profile. |

Part 3: Preclinical In Vivo Evaluation

Promising compounds from in vitro screening advance to evaluation in animal models to assess their efficacy, pharmacokinetics, and safety.

Pharmacokinetic (PK) Studies

-

Objective: To understand how the drug is absorbed, distributed, metabolized, and eliminated in a living system.

-

Protocol:

-

Administer a single dose of 2-Ethyl Milrinone to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Process blood to plasma and quantify the drug concentration using LC-MS/MS.

-

Calculate key PK parameters: half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

-

-

Causality: The IV arm defines the drug's intrinsic properties (clearance, half-life), while the PO arm reveals its absorption characteristics. A compound with a very short half-life or poor bioavailability may require significant optimization.

Efficacy in a Heart Failure Model

-

Objective: To demonstrate a therapeutic benefit in a disease-relevant animal model.

-

Model: The Left Anterior Descending (LAD) coronary artery ligation model in rats is a widely used and clinically predictive model of heart failure post-myocardial infarction (MI).[14]

-

Protocol:

-

Induction: Surgically ligate the LAD artery in rats to induce a myocardial infarction.

-

Development of HF: Allow the animals to recover for several weeks, during which time the heart remodels and develops signs of heart failure.

-

Treatment: Administer 2-Ethyl Milrinone or vehicle control to cohorts of animals via a suitable route (e.g., continuous infusion).

-

Efficacy Readouts:

-

Hemodynamics: Measure key parameters like left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the rate of pressure change (dP/dt) to assess cardiac contractility and function.

-

Echocardiography: Non-invasively measure ejection fraction and ventricular dimensions to assess cardiac performance over time.

-

-

-

Causality and Validation: A successful compound will demonstrate a statistically significant improvement in cardiac function (e.g., increased dP/dt max, increased ejection fraction) compared to the vehicle-treated group. This provides the first proof-of-concept for the drug's efficacy in a complex biological system.

Part 4: Challenges and Future Directions

The development of inotropic agents has been challenging. While effective in the short-term, long-term oral administration of Milrinone was associated with increased mortality in patients with chronic heart failure, possibly due to pro-arrhythmic effects and increased myocardial oxygen consumption.[7][15] Any new PDE3 inhibitor, including a hypothetical 2-Ethyl Milrinone, would need to overcome this significant historical hurdle.

Future development would require:

-

Rigorous Safety Pharmacology: Extensive cardiovascular safety studies, including telemetry in large animals, to carefully assess the risk of arrhythmias.

-

Biomarker Development: Identifying biomarkers that could predict which patient populations might benefit most from this mechanism of action without adverse long-term outcomes.

-

Exploration of Biased Signaling: Investigating if analogs can be designed to selectively enhance beneficial downstream pathways (e.g., lusitropy/relaxation) over potentially deleterious ones (e.g., pro-arrhythmic calcium handling).

This guide outlines a rigorous, hypothesis-driven approach to the discovery and development of a novel PDE3 inhibitor. By integrating rational design, validated in vitro protocols, and clinically relevant in vivo models, it is possible to systematically evaluate new chemical entities and identify candidates with the potential to improve upon existing therapies for acute heart failure.

References

-

Milrinone - Wikipedia. [Link]

-

Milrinone - WikiAnesthesia. [Link]

-

Milrinone - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Milrinone • LITFL • CCC Pharmacology. [Link]

-

Milrinone | Deranged Physiology. [Link]

-

Modeling heart failure in animal models for novel drug discovery and development - PMC. [Link]

-

Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed. [Link]

-

PDE3 inhibitor - Wikipedia. [Link]

-

(PDF) Properties and synthesis of milrinone - ResearchGate. [Link]

-

Heart Failure - Preclinical Pharmacology CRO - PharmaLegacy. [Link]

-

Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones - PubMed. [Link]

-

Pre-Clinical Models of Heart Failure with Preserved Ejection Fraction: Advancing Knowledge for Device Based Therapies - NIH. [Link]

-

What drugs are in development for Heart Failure? - Patsnap Synapse. [Link]

-

The grand challenge of discovering new cardiovascular drugs - Frontiers. [Link]

-

Synthesis of milrinone analogues | Download Scientific Diagram - ResearchGate. [Link]

-

Phosphodiesterase inhibitors. Part 4: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones | Request PDF - ResearchGate. [Link]

-

Milrinone (Primacor) - Critical Care Medications - YouTube. [Link]

-

Milrinone | C12H9N3O | CID 4197 - PubChem - NIH. [Link]

-

Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines - PubMed. [Link]

- CN103288725A - Method for synthesising milrinone - Google P

-

STERLING DROPS ORAL MILRINONE DEVELOPMENT BASED ON 27% MORTALITY. [Link]

- CN103288725B - Method for synthesising milrinone - Google P

Sources

- 1. What drugs are in development for Heart Failure? [synapse.patsnap.com]

- 2. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Milrinone - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Milrinone - WikiAnesthesia [wikianesthesia.org]

- 6. youtube.com [youtube.com]

- 7. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103288725A - Method for synthesising milrinone - Google Patents [patents.google.com]

- 11. CN103288725B - Method for synthesising milrinone - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heart Failure - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 15. STERLING DROPS ORAL MILRINONE DEVELOPMENT BASED ON 27% MORTALITY [insights.citeline.com]

A Technical Guide to the Phosphodiesterase Inhibition Profile of Milrinone and its Analogs

Abstract: This technical guide provides an in-depth examination of the phosphodiesterase (PDE) inhibition profile of Milrinone, a pivotal positive inotrope and vasodilator. While specific data for the derivative 2-Ethyl Milrinone is not prevalent in public literature, this document will use the extensively studied parent compound, Milrinone, as a prototype to establish the core mechanism of action, inhibition kinetics, and selectivity. We will delve into the downstream signaling consequences of PDE3 inhibition and provide detailed, field-proven experimental protocols for characterizing the potency and selectivity of Milrinone or any of its novel analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of cardiotonic agents and cyclic nucleotide signaling.

Part 1: Core Mechanism of Action: Selective PDE3 Inhibition

Milrinone's pharmacological effects are rooted in its potent and selective inhibition of the Phosphodiesterase 3 (PDE3) enzyme family.[1][2] PDEs are crucial enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] The PDE superfamily comprises at least 11 distinct families, and selectivity is key to therapeutic efficacy.[5]

Milrinone targets the PDE3 family, which has two main isoforms, PDE3A and PDE3B, both of which are inhibited by the drug.[5][6] PDE3A is prominently expressed in cardiac myocytes, vascular smooth muscle, and platelets, while PDE3B is associated more with lipolysis in fat cells.[5][7] By inhibiting PDE3 in cardiovascular tissues, Milrinone prevents the degradation of cAMP.[8][9]

The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA).[10] In cardiac muscle, PKA phosphorylates several targets, including L-type calcium channels and components of the myofilaments, leading to an increased influx of calcium and enhanced myofilament sensitivity.[8] This cascade results in a more forceful contraction of the heart muscle (positive inotropy) and improved relaxation (lusitropy).[11] In vascular smooth muscle, elevated cAMP levels inhibit myosin light chain kinase, leading to vasodilation and a reduction in both preload and afterload on the heart.[10][12] This dual action on the heart and vasculature defines Milrinone as an "inodilator".[12]

Part 2: Quantitative Inhibition Profile and Selectivity

The efficacy of a PDE inhibitor is defined by its potency (IC50) and its selectivity across different PDE families. Milrinone is a potent inhibitor of PDE3 with significantly less activity against other PDE isoforms. This selectivity is crucial as it confines the drug's primary effects to the cardiovascular system, minimizing off-target effects that would arise from, for example, potent PDE4 (inflammatory cells) or PDE5 (cGMP-specific) inhibition.

Kinetic studies have demonstrated that Milrinone acts as a competitive inhibitor of PDE3, competing with the natural substrate, cAMP, for the enzyme's active site.[13] The reported inhibition constant (Ki) for Milrinone against human cardiac PDE3 is approximately 0.15 µM.[13]

The table below summarizes the inhibitory potency of Milrinone against various PDE isoforms, compiled from multiple studies. Characterizing a novel analog like 2-Ethyl Milrinone would involve generating a similar comparative profile.

| PDE Isoform | IC50 Value (µM) | Tissue/Source | Reference |

| PDE3 (FIII) | 0.42 | Human Cardiac | [13] |

| PDE3A | 0.45 | Recombinant | [14] |

| PDE3B | 1.0 | Recombinant | [14] |

| PDE (FI) | 38 | Human Cardiac | [13] |

| PDE (FII) | 19 | Human Cardiac | [13] |

Note: FI and FII correspond to other separated PDE fractions, considered "high Km" enzymes, in the cited study.

The data clearly illustrates Milrinone's selectivity, with IC50 values for other cardiac PDE fractions being 45- to 90-fold higher than for the target PDE3 isoform.[13] Furthermore, cAMP-PDEs from human kidney, liver, and lung tissues were found to be significantly less sensitive to Milrinone, underscoring its relative cardiospecificity.[13]

Part 3: Experimental Protocol for In Vitro PDE Inhibition Assay

Determining the IC50 value of a compound like 2-Ethyl Milrinone is a foundational step in its characterization. The following protocol describes a robust, self-validating two-step radioenzymatic assay, a gold-standard method for measuring PDE activity.

Causality Behind Experimental Choices:

-

Buffer System: A Tris-HCl buffer at pH 7.4 containing MgCl₂ provides a stable pH environment and the necessary Mg²⁺ cofactor for PDE enzymatic activity.[15]

-

Substrate: A mix of "cold" (unlabeled) cAMP and "hot" (³H-labeled) cAMP is used. The cold cAMP ensures the total substrate concentration is near the Michaelis-Menten constant (Km) of the enzyme, allowing for accurate competitive inhibition studies. The hot cAMP provides the radioactive signal for detection.[15]

-

Reaction Termination: The reaction is stopped by boiling, which irreversibly denatures the PDE enzyme, providing a definitive endpoint.[15]

-

Second Enzyme Step: Snake venom, which contains a 5'-nucleotidase, is added to convert the radioactive 5'-AMP product into radioactive adenosine. This is critical because the subsequent separation step using an anion-exchange resin will bind the negatively charged cAMP and 5'-AMP, but not the neutral adenosine.[15] This ensures that only the product of the completed reaction is measured.

-

Separation: Anion-exchange resin (e.g., Dowex) sequesters the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant for quantification.[15]

-

Detection: Liquid scintillation counting measures the amount of [³H]-adenosine, which is directly proportional to the PDE activity in the sample.

Step-by-Step Protocol: Radiometric PDE Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer (Buffer A): 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.[15]

-

Test Compound Stock: Prepare a 10 mM stock solution of 2-Ethyl Milrinone in DMSO.

-

Serial Dilutions: Perform serial dilutions of the test compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a "no inhibitor" control (Assay Buffer with DMSO vehicle) and a "blank" control (Assay Buffer only).

-

Enzyme Preparation: Dilute purified recombinant human PDE3A enzyme in ice-cold Assay Buffer to a working concentration determined by preliminary titration experiments to yield ~10-20% substrate hydrolysis in the linear range.

-

Substrate Solution: Prepare a solution in Assay Buffer containing 1 µM unlabeled cAMP and a tracer amount of [³H]-cAMP (e.g., ~100,000 cpm per reaction).[15]

-

Stop Solution: 2% Sodium Dodecyl Sulfate (SDS). (Alternative to boiling).

-

Snake Venom: Prepare a 1 mg/mL solution of snake venom (from Ophiophagus hannah) in water.[15]

-

Resin Slurry: Prepare a 1:1:1 slurry of Dowex anion-exchange resin, ethanol, and deionized water.[15]

-

-

Assay Procedure:

-

To a set of microcentrifuge tubes, add 20 µL of each serially diluted test compound.

-

Add 20 µL of the diluted PDE3A enzyme solution to all tubes except the blank (add 20 µL of Assay Buffer to the blank).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C to allow for binding.

-

Initiate the enzymatic reaction by adding 40 µL of the cAMP Substrate Solution to all tubes. Vortex briefly.

-

Incubate for 20 minutes at 30°C. Ensure the reaction time is within the linear range of product formation.

-

Terminate the reaction by boiling the samples for 2 minutes, followed by cooling on ice.[15]

-

Add 20 µL of the snake venom solution to each tube. Incubate for 15 minutes at 30°C to convert [³H]-5'-AMP to [³H]-adenosine.

-

Add 200 µL of the Dowex resin slurry to each tube to bind unreacted substrate. Vortex and incubate on ice for 15 minutes.

-

Centrifuge the tubes at 14,000 x g for 5 minutes to pellet the resin.

-

Carefully transfer a 100 µL aliquot of the clear supernatant (containing the [³H]-adenosine product) to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 2-Ethyl Milrinone using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_blank) / (CPM_no_inhibitor - CPM_blank))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

References

-

Milrinone - Wikipedia. [Link]

-

Milrinone - WikiAnesthesia. [Link]

-

Milrinone - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Milrinone | Deranged Physiology. [Link]

-

Milrinone: Package Insert / Prescribing Information - Drugs.com. [Link]

-

Phosphodiesterase 3 (PDE3): structure, localization and function - PubMed. [Link]

-

Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors - PubMed. [Link]

-

Phosphodiesterase 3 (PDE3): Structure, Localization and Function. [Link]

-

New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase - PubMed. [Link]

-

Phosphodiesterase 3 - Wikipedia. [Link]

-

Phosphodiesterase 3 - Grokipedia. [Link]

-

New milrinone analogues: In vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase - ResearchGate. [Link]

-

Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors - ResearchGate. [Link]

-

Phosphodiesterase 3 (PDE3): Structure, Localization and Function | Request PDF. [Link]

-

Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC. [Link]

-

Protein Kinase A Signaling - QIAGEN GeneGlobe. [Link]

-

Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC - NIH. [Link]

-

Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed. [Link]

-

New inotropic agents: milrinone analogs - PubMed. [Link]

-

Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC - NIH. [Link]

-

Milrinone PDE3 27216 - BPS Bioscience. [Link]

-

Phosphodiesterase Inhibitors - CV Pharmacology. [Link]

-

Acute effects of intravenous phosphodiesterase inhibition in chronic heart failure: simultaneous pre- and afterload reduction with a single agent - PubMed. [Link]

-

Milrinone and Amrinone PDF - Picmonic. [Link]

-

Milrinone | Deranged Physiology. [Link]

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. drugs.com [drugs.com]

- 3. Phosphodiesterase 3 (PDE3): structure, localization and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Milrinone - Wikipedia [en.wikipedia.org]

- 9. picmonic.com [picmonic.com]

- 10. Milrinone - WikiAnesthesia [wikianesthesia.org]

- 11. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 13. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl Milrinone solubility and stability studies

An In-depth Technical Guide to the Physicochemical Characterization of Milrinone Analogues: A Focus on Solubility and Stability Studies for 2-Ethyl Milrinone

Abstract

The development of novel pharmaceutical compounds requires a thorough understanding of their fundamental physicochemical properties. This guide provides a comprehensive framework for conducting critical solubility and stability studies on new chemical entities, using the hypothetical compound "2-Ethyl Milrinone" as a case study. While extensive data exists for the parent compound, Milrinone, a bipyridine phosphodiesterase III inhibitor[1][2], this document outlines the established methodologies that would be applied to characterize a novel analogue. We will delve into the causality behind experimental design, from the selection of solubility assays to the execution of forced degradation studies under ICH guidelines, providing researchers and drug development professionals with a robust, self-validating system for preclinical characterization.

Introduction: The Imperative for Early-Stage Physicochemical Profiling

Milrinone is a well-characterized positive inotrope and vasodilator used in the short-term management of severe heart failure.[1][2] Its mechanism involves the selective inhibition of phosphodiesterase III (PDE-III) in cardiac and vascular muscle, leading to increased intracellular cAMP levels.[3][4] When developing analogues, such as the hypothetical "2-Ethyl Milrinone," the addition of an ethyl group to the core structure (Figure 1) necessitates a complete re-evaluation of its physicochemical properties. These properties, primarily solubility and stability, are foundational to a compound's druggability, influencing everything from formulation design and bioavailability to storage conditions and shelf-life.[5]

This guide provides the strategic and tactical methodologies to comprehensively profile 2-Ethyl Milrinone, ensuring that subsequent development efforts are built on a solid foundation of empirical data.

Figure 1. Chemical Structure of the parent compound, Milrinone. The hypothetical "2-Ethyl Milrinone" would feature an ethyl group modification.

Figure 1. Chemical Structure of the parent compound, Milrinone. The hypothetical "2-Ethyl Milrinone" would feature an ethyl group modification.

Foundational Physicochemical Properties of the Parent Compound: Milrinone

Understanding the parent compound is critical. Milrinone is an off-white to tan crystalline compound.[3][4] Key reported properties include:

-

Solubility: Slightly soluble in methanol, and very slightly soluble in chloroform and water.[3][4]

-

pKa: Aqueous solution pKa values are approximately 4.6 and 8.5.[6]

-

Stability: The lactate salt is stable in solution. The pH of the commercial injection is adjusted to between 3.2 and 4.0.[3][6]

This baseline data for Milrinone informs our initial hypotheses for 2-Ethyl Milrinone. The addition of an ethyl group is likely to increase lipophilicity, which may decrease aqueous solubility and alter its stability profile.

Solubility Characterization: Beyond a Single Number

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[7] We must investigate this property under various conditions to predict its in vivo behavior. Two key types of solubility assays are employed in early development: kinetic and equilibrium.

The Rationale: Kinetic vs. Equilibrium Solubility

-

Kinetic Solubility: This high-throughput method measures the concentration at which a compound, rapidly dissolving from a DMSO stock solution, begins to precipitate in an aqueous buffer.[7][8] It is invaluable for early discovery to quickly rank compounds but can often overestimate the true solubility due to the formation of supersaturated solutions.[9][10]

-

Equilibrium Solubility (or Thermodynamic Solubility): Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that has reached equilibrium with its solid form over an extended period (e.g., 24-72 hours).[7][11] This provides a more accurate representation of solubility for formulation and biopharmaceutical classification.

Our strategy is to first use a kinetic assay for a rapid assessment and then confirm the results with a definitive equilibrium solubility study in key buffers.

Experimental Protocol: Kinetic Solubility Assessment

This protocol is designed for rapid, high-throughput screening.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Ethyl Milrinone in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Mix the plate thoroughly and incubate at room temperature (e.g., 25°C) for 2 hours.

-

Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a UV/Vis plate reader at a non-absorbing wavelength (e.g., 620 nm).[7]

-

Data Analysis: The concentration at which significant precipitation is observed is reported as the kinetic solubility.

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

This is the definitive method for establishing the thermodynamic solubility profile.

Methodology:

-

Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid 2-Ethyl Milrinone (enough to ensure undissolved solid remains at equilibrium) to vials containing each buffer.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[7][11]

-

Sample Separation: After incubation, separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter to obtain a clear supernatant.

-

Quantification: Analyze the concentration of 2-Ethyl Milrinone in the filtrate using a validated stability-indicating HPLC-UV method (see Section 5.0).

-

Data Reporting: The measured concentration is the equilibrium solubility at that specific pH and temperature.

Anticipated Data Presentation

Quantitative results should be summarized for clarity and easy comparison.

Table 1: Solubility Profile of 2-Ethyl Milrinone

| Assay Type | Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |

|---|---|---|---|---|

| Kinetic | PBS | 7.4 | 25 | Example: 85 |

| Equilibrium | SGF | 2.0 | 37 | Example: 250 |

| Equilibrium | Acetate Buffer | 4.5 | 37 | Example: 150 |

| Equilibrium | Phosphate Buffer | 6.8 | 37 | Example: 60 |

| Equilibrium | Phosphate Buffer | 7.4 | 37 | Example: 55 |

Stability Assessment: Ensuring Molecular Integrity

Stability testing is essential to identify degradation pathways, determine intrinsic stability, and establish a re-test period and recommended storage conditions.[12][13] The strategy involves forced degradation studies followed by long-term stability testing under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the molecule to generate potential degradation products and validate the stability-indicating power of the analytical method.[5][14] It provides crucial insights into the molecule's chemical behavior.[5]

The workflow ensures all major degradation pathways are investigated.

Caption: Workflow for forced degradation studies of 2-Ethyl Milrinone.

-

Acid Hydrolysis: Incubate the drug solution with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate the drug solution with 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose both solid drug substance and drug solution to high temperature (e.g., 80°C).

-

Photostability: Expose the solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15]

Samples should be analyzed at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) to target 5-20% degradation.

ICH Stability Testing

The purpose of formal stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of temperature and humidity.[12][13] This data is used to establish a re-test period.

As per ICH Q1A(R2) guidelines, stability studies should be performed on at least three primary batches.[16][17]

-

Batch Selection: Use at least three batches of 2-Ethyl Milrinone manufactured by a process that simulates the final production process.

-

Container Closure: Store samples in containers that simulate the proposed packaging for storage and distribution.[16]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Tests to be Performed: The testing protocol should include attributes susceptible to change, such as: Appearance, Assay, Degradation Products, and Water Content.[17]

Anticipated Data Presentation

Table 2: Example Stability Data for 2-Ethyl Milrinone (Batch A) at 40°C/75% RH

| Time Point | Appearance | Assay (%) | Total Impurities (%) |

|---|---|---|---|

| 0 Months | White Powder | 99.8 | 0.15 |

| 3 Months | White Powder | 99.1 | 0.75 |

| 6 Months | Off-white Powder | 98.5 | 1.35 |

The Analytical Workhorse: Stability-Indicating HPLC Method

A robust, validated analytical method is the cornerstone of both solubility and stability studies. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the technique of choice for quantifying Milrinone and its analogues.[18]

Rationale for Method Design

The method must be stability-indicating, meaning it can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from excipients, impurities, or degradation products.[5] The forced degradation samples are used to prove this specificity.

Example HPLC Method Protocol

This method is based on published methods for Milrinone and would serve as a starting point for 2-Ethyl Milrinone.[18][19][20]

-

Column: Inertsil ODS (250 x 4.6 mm, 5 µm) or equivalent C18 column.

-

Mobile Phase: A gradient of Buffer (e.g., 20 mM Sodium Phosphate, pH 4.0) and Acetonitrile.

-

Flow Rate: 1.25 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 15 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The findings from forced degradation experiments are crucial for demonstrating specificity.[18]

Conclusion and Forward Look

This guide outlines a comprehensive, phase-appropriate strategy for the solubility and stability characterization of a novel Milrinone analogue, 2-Ethyl Milrinone. By employing a logical progression from high-throughput kinetic solubility screens to definitive equilibrium studies and from aggressive forced degradation to systematic ICH stability trials, a complete physicochemical profile can be established. This data-driven approach is fundamental to de-risking the drug development process, enabling informed decisions in formulation, and ensuring the quality, safety, and efficacy of the final drug product. The protocols and rationale presented herein provide a validated roadmap for any researcher tasked with the preclinical assessment of a new chemical entity.

References

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.European Medicines Agency.

- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.Scribd.

- Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization. (2024). International Journal of Pharmaceutical Sciences and Research.

- Q1A(R2) Guideline.ICH.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2007).

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA).

- A sensitive and specific high performance liquid chromatographic assay for milrinone in rat and human plasma using a commercially available internal standard and low sample volume.University of Alberta Libraries.

- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).

- High performance liquid chromatography using UV detection for the quantification of milrinone in plasma: improved sensitivity for inhalation. (2009).

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.

- A Clinical Assay for the Measurement of Milrinone in Plasma by HPLC Mass Spectrometry. (2025). Journal of Analytical & Pharmaceutical Research.

- A specific and sensitive HPLC-MS/MS micromethod for milrinone plasma levels determination after inhalation in cardiac patients. (2014). Therapeutic Drug Monitoring.

- Equilibrium Solubility Assays Protocol.AxisPharm.

- Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. (2006). Journal of Pharmaceutical Sciences.

- PRODUCT MONOGRAPH MILRINONE INJECTION. (2014). Hospira.

- Kinetic Solubility Assays Protocol.AxisPharm.

- Aqueous Solubility.

- Stability of milrinone lactate in the presence of 29 critical care drugs and 4 i.v. solutions. (1999). American Journal of Health-System Pharmacy.

- Milrinone.DailyMed.

- Milrinone: Package Insert / Prescribing Inform

- Comparison of kinetic solubility with equilibrium solubility (μM) of...

- Stability of milrinone in continuous ambulatory delivery devices. (2018). American Journal of Health-System Pharmacy.

- Milrinone | C12H9N3O | CID 4197.

- Chemical Structure of milrinone, amrinone and nifedipine. (2018).

- Milrinone | 78415-72-2.ChemicalBook.

Sources

- 1. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Milrinone | 78415-72-2 [chemicalbook.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. drugs.com [drugs.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. acdlabs.com [acdlabs.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. scribd.com [scribd.com]

- 17. database.ich.org [database.ich.org]

- 18. tandfonline.com [tandfonline.com]

- 19. A sensitive and specific high performance liquid chromatographic assay for milrinone in rat and human plasma using a commercially available internal standard and low sample volume. [sites.ualberta.ca]

- 20. High performance liquid chromatography using UV detection for the quantification of milrinone in plasma: improved sensitivity for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-Ethyl Milrinone: A Technical Guide for Drug Development Professionals

Introduction

Chemical Profile and Synthesis of Milrinone

Milrinone is chemically designated as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile.[1][2] It is a crystalline compound with a molecular weight of 211.2 g/mol .[2]

The synthesis of milrinone has been approached through various routes, often commencing with 4-picoline.[1] A common industrial method involves the condensation of 1-(4-pyridyl)-2-propanone with reagents like ethoxymethylenemalononitrile.[1][5] Alternative synthesis pathways have also been described, aiming to improve yield and reduce complexity.[6][7] The synthesis of 2-substituted analogues, such as those with ethyl or trifluoromethyl groups, would necessitate the use of appropriately modified starting materials or synthetic intermediates.[8]

Pharmacological Profile of Milrinone

Mechanism of Action

Milrinone exerts its therapeutic effects by selectively inhibiting the phosphodiesterase III (PDE3) enzyme, which is predominantly found in cardiac and vascular smooth muscle.[2][9][10] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[3][11] By inhibiting PDE3, milrinone leads to an accumulation of intracellular cAMP.[9][11]

In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several intracellular proteins. This leads to an increased influx of calcium ions into the cell and enhanced calcium uptake and release by the sarcoplasmic reticulum, resulting in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.[3][9]

In vascular smooth muscle cells, the increase in cAMP also activates PKA, which leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.[3][9] This vasodilatory effect reduces both preload and afterload on the heart.[12]

Caption: Proposed experimental workflow for 2-Ethyl Milrinone.

Step-by-Step Methodologies:

-

In Vitro Enzyme Inhibition Assays:

-

Objective: To determine the inhibitory potency (IC50) of 2-Ethyl Milrinone against a panel of phosphodiesterase isoforms (PDE1-5).

-

Protocol:

-

Utilize commercially available purified human recombinant PDE enzymes.

-